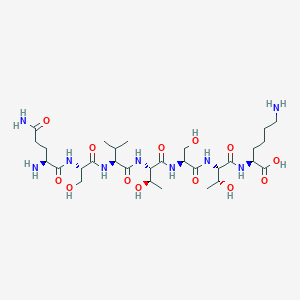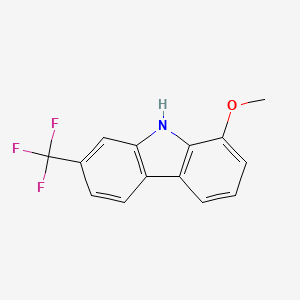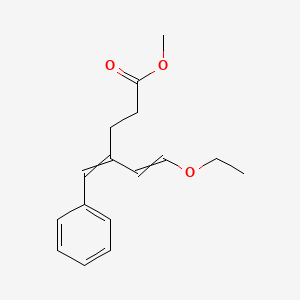
2-(Trihydroxysilyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trihydroxysilyl)ethyl acetate is an organosilicon compound that features both silanol and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Trihydroxysilyl)ethyl acetate can be synthesized through the reaction of 2-(triethoxysilyl)ethyl acetate with water. The hydrolysis of the triethoxysilyl group results in the formation of the trihydroxysilyl group. The reaction typically occurs under acidic or basic conditions to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of this compound involves the controlled hydrolysis of 2-(triethoxysilyl)ethyl acetate. The process requires precise control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trihydroxysilyl)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form acetic acid and 2-(trihydroxysilyl)ethanol.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Condensation: Catalyzed by acids or bases, often under elevated temperatures.
Substitution: Requires nucleophiles such as amines or alcohols and may be facilitated by catalysts or elevated temperatures.
Major Products Formed
Hydrolysis: Acetic acid and 2-(trihydroxysilyl)ethanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted silanol derivatives.
Aplicaciones Científicas De Investigación
2-(Trihydroxysilyl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and as a crosslinking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of 2-(Trihydroxysilyl)ethyl acetate involves the formation of siloxane bonds through condensation reactions. The silanol groups react with each other or with other silanol-containing compounds to form stable siloxane linkages. This process is crucial for the formation of polymeric structures and the modification of surfaces.
Comparación Con Compuestos Similares
Similar Compounds
2-(Triethoxysilyl)ethyl acetate: A precursor to 2-(Trihydroxysilyl)ethyl acetate, featuring ethoxy groups instead of hydroxyl groups.
2-(Trimethoxysilyl)ethyl acetate: Similar to 2-(Triethoxysilyl)ethyl acetate but with methoxy groups.
2-(Trihydroxysilyl)ethyl methacrylate: Contains a methacrylate group instead of an acetate group.
Uniqueness
This compound is unique due to its combination of silanol and ester functional groups, which allows it to participate in a variety of chemical reactions. Its ability to form strong siloxane bonds makes it valuable in the synthesis of polymeric materials and surface modifications.
Propiedades
Número CAS |
875929-90-1 |
|---|---|
Fórmula molecular |
C4H10O5Si |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
2-trihydroxysilylethyl acetate |
InChI |
InChI=1S/C4H10O5Si/c1-4(5)9-2-3-10(6,7)8/h6-8H,2-3H2,1H3 |
Clave InChI |
QFYOIQKVDLPNON-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)

![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)

![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)
![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)

![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)

